2,2-dimethyl-N-[2-(trifluoromethoxy)phenyl]propanamide
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Description
2,2-dimethyl-N-[2-(trifluoromethoxy)phenyl]propanamide is a useful research compound. Its molecular formula is C12H14F3NO2 and its molecular weight is 261.244. The purity is usually 95%.
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Scientific Research Applications
Structural and Spectroscopic Profiling
A conformational study using DFT on a similar compound, 2,2-dimethyl-N-(2-pyridinyl)propanamide, provided insights into its structure and electrical, chemical, and biological activities. This included AIM topological analysis, FT-IR and FT-Raman investigation, NMR, UV–Visible analysis, HOMO-LUMO diagram, molecular electrostatic potential (MEP), and molecular docking studies revealing Glutathione thiolesterase inhibition (Aayisha et al., 2019).
Glucocorticoid Receptor Modulation
Studies have explored heterocyclic glucocorticoid receptor modulators, including 2,2-dimethyl-N-(thiazol or thiadiazol-2-yl)propanamide, indicating their potential in modulating the glucocorticoid receptor's binding and functional activity (Xiao et al., 2013).
Antiviral Applications
BAY 38-4766, a derivative of 2,2-dimethyl-N-[4({[5-(dimethylamino)-1-naphthyl]sulfonyl}amino)-phenyl]propanamide, has shown efficacy as a selective inhibitor of cytomegalovirus replication. This compound does not inhibit viral DNA synthesis or transcription and translation, pointing to its specific interference with viral DNA maturation and packaging (Buerger et al., 2001).
Nonsteroidal Dissociated Glucocorticoid Receptor Agonists
A series of 2,2-dimethyl-3,3-diphenyl-propanamides demonstrated GR-mediated transrepression assays and reduced agonist activity in GR-mediated transactivation assays, indicating their potential as nonsteroidal dissociated glucocorticoid receptor agonists (Yang et al., 2010).
HIF-1 Pathway Inhibition
Investigations into 3,4-dimethoxy-N-[(2,2-dimethyl-2H-chromen-6-yl)methyl]-N-phenylbenzenesulfonamide, a HIF-1 pathway inhibitor, revealed that its structural motifs can be modified to improve its pharmacological properties for cancer therapy (Mun et al., 2012).
Deprotonation and Lithiation Studies
Research on similar compounds like 2,2-dimethyl-N-[2-(pyridyl)phenyl]propanamides showed significant findings in deprotonation and lithiation reactions, providing insights into the chemical behavior of these compounds (Rebstock et al., 2003).
Lithium-Ion Battery Electrolytes
Studies on phenyl tris-2-methoxydiethoxy silane, an additive to PC-based electrolytes for lithium-ion batteries, suggest that similar compounds with propanamide structures could be relevant in enhancing the performance of lithium-ion batteries (Xia et al., 2008).
Properties
IUPAC Name |
2,2-dimethyl-N-[2-(trifluoromethoxy)phenyl]propanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F3NO2/c1-11(2,3)10(17)16-8-6-4-5-7-9(8)18-12(13,14)15/h4-7H,1-3H3,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPQLFQHZDUBQHH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=CC=CC=C1OC(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F3NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.